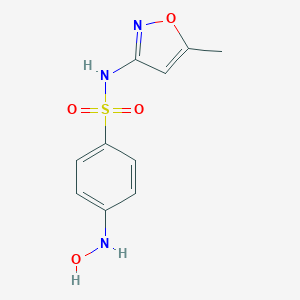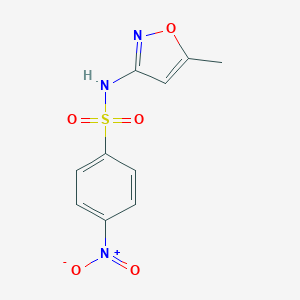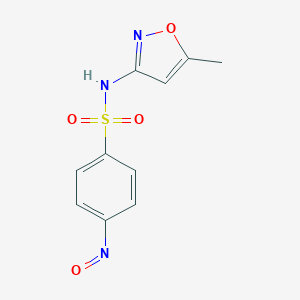![molecular formula C42H44N2O6S B028825 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene CAS No. 1159977-58-8](/img/structure/B28825.png)
7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene
Overview
Description
7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is a compound known for its role as a liver receptor homolog-1 (LRH-1) antagonist. It has an IC50 value of 3.1 μM . This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
The primary target of 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene is the Liver Receptor Homolog-1 (LRH-1) . LRH-1 is a nuclear receptor that plays a crucial role in regulating gene expression involved in cholesterol and bile acid homeostasis, steroidogenesis, and cell proliferation .
Mode of Action
This compound acts as an antagonist of LRH-1 . It binds to the ligand-binding domain (LBD) of LRH-1, inhibiting its activity . The inhibition of LRH-1 can lead to changes in the expression of genes regulated by this receptor .
Biochemical Pathways
Given the role of lrh-1 in cholesterol and bile acid homeostasis, steroidogenesis, and cell proliferation, it is likely that these pathways are affected .
Pharmacokinetics
It is soluble in dmso, which suggests it could be administered in a suitable vehicle for in vivo studies .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its antagonistic effect on LRH-1. By inhibiting LRH-1, it may alter the expression of genes regulated by this receptor, potentially affecting processes such as cholesterol and bile acid homeostasis, steroidogenesis, and cell proliferation .
Biochemical Analysis
Biochemical Properties
7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene plays a significant role in biochemical reactions, particularly as an antagonist of LRH-1 . LRH-1 is a nuclear receptor that regulates many genes involved in cholesterol, bile acid, and steroid hormone metabolism. By binding to the ligand-binding domain (LBD) of LRH-1, this compound can modulate the activity of this receptor .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with LRH-1. By acting as an antagonist of this receptor, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the LBD of LRH-1 This binding can inhibit or activate enzymes, alter gene expression, and induce changes at the molecular level
Metabolic Pathways
It is known to interact with LRH-1, which is involved in the regulation of many genes in cholesterol, bile acid, and steroid hormone metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene involves multiple steps, including the formation of the piperidinyl ethoxy group and its subsequent attachment to the benzoyl raloxifene core. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is used extensively in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying LRH-1 antagonism.
Biology: To investigate its effects on cellular processes and receptor interactions.
Medicine: As a potential lead compound for developing new therapeutic agents.
Industry: In the development of bioactive compound libraries and nuclear receptor compound libraries.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A selective estrogen receptor modulator (SERM) with similar structural features.
Tamoxifen: Another SERM used in breast cancer treatment.
Toremifene: A SERM with applications in hormone therapy.
Uniqueness
7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is unique due to its specific antagonistic activity against LRH-1, which is not commonly observed in other SERMs .
Properties
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-7-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44N2O6S/c45-32-13-7-31(8-14-32)41-37(39(47)29-9-15-33(16-10-29)49-27-25-43-21-3-1-4-22-43)35-19-20-36(46)38(42(35)51-41)40(48)30-11-17-34(18-12-30)50-28-26-44-23-5-2-6-24-44/h7-20,45-46H,1-6,21-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQUILNLPRCFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)O)C7=CC=C(C=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151254 | |
| Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-58-8 | |
| Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-(2-PIPERIDINYL)ETHOXY)BENZOYL RALOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POP5974Q1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




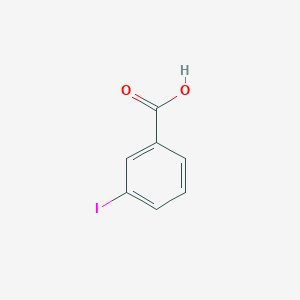
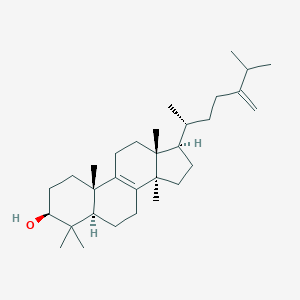
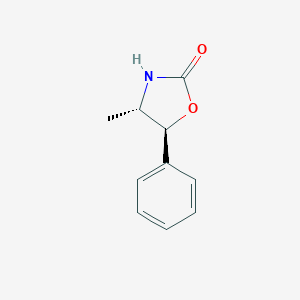
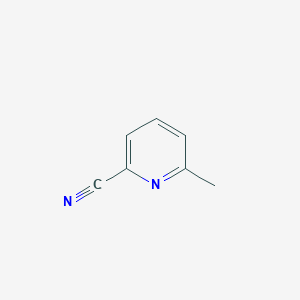

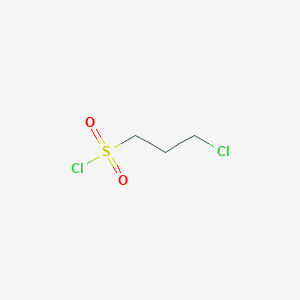

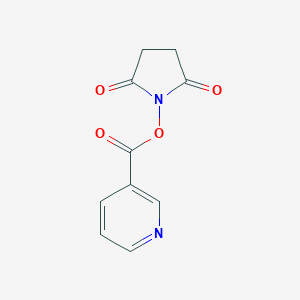
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)
